molecular formula C11H12ClNO2 B1333316 N-[4-(chloroacetyl)benzyl]acetamide CAS No. 24095-56-5

N-[4-(chloroacetyl)benzyl]acetamide

Cat. No. B1333316
CAS RN: 24095-56-5
M. Wt: 225.67 g/mol
InChI Key: RDOCZJFXANZQGR-UHFFFAOYSA-N
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Description

N-[4-(Chloroacetyl)benzyl]acetamide (CBAC) is an organic compound with a molecular formula of C10H11ClN2O2. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. CBAC is also known as N-acetyl-4-chlorobenzamide, 4-chlorobenzoylacetamide, and 4-chlorobenzamide acetate. CBAC has a variety of applications in scientific research and has been studied for its potential therapeutic effects.

Scientific Research Applications

Comprehensive Analysis of N-[4-(chloroacetyl)benzyl]acetamide Applications

N-[4-(chloroacetyl)benzyl]acetamide, also known as N-(4-(2-Chloroacetyl)benzyl)acetamide, is a chemical compound with the molecular formula

C11H12ClNO2 C_{11}H_{12}ClNO_2 C11​H12​ClNO2​

. It has various applications in scientific research, particularly in the fields of molecular dynamics, drug design, and proteomics. Below is a detailed analysis of its unique applications:

Biomolecule-Ligand Complex Study: This compound is utilized in the study of biomolecule-ligand complexes. It plays a crucial role in understanding the interaction between biomolecules and potential ligands, which is fundamental in the development of new drugs and therapies .

Free Energy Calculations: In computational chemistry, N-[4-(chloroacetyl)benzyl]acetamide is used for free energy calculations. These calculations are essential for predicting the stability and affinity of molecular interactions within biological systems .

Structure-Based Drug Design: The compound is applied in structure-based drug design (SBDD). It aids in the identification of molecular structures that could bind with high affinity to target proteins, thereby assisting in the creation of more effective pharmaceutical agents .

Refinement of X-Ray Crystal Complexes: Researchers use N-[4-(chloroacetyl)benzyl]acetamide in the refinement of X-ray crystal complexes. This process improves the accuracy of the crystal structures, which is vital for the precise determination of molecular geometries .

Proteomics Research: As a specialty product in proteomics research, this compound is involved in the identification and quantification of proteins. It helps in understanding protein functions, interactions, and modifications .

Molecular Dynamics Simulations: The compound is significant in molecular dynamics (MD) simulations. MD simulations provide insights into the physical movements of atoms and molecules, which can predict the behavior of compounds in different environments .

Monte Carlo Simulations: N-[4-(chloroacetyl)benzyl]acetamide is also used in Monte Carlo simulations. These simulations are stochastic methods used to model the probability of different outcomes in a process that cannot easily be predicted due to the intervention of random variables .

Antimicrobial and Anticancer Research: There is ongoing research into the pharmacological activities of derivatives of N-[4-(chloroacetyl)benzyl]acetamide, which shows promise in combating antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name

N-[[4-(2-chloroacetyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)13-7-9-2-4-10(5-3-9)11(15)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCZJFXANZQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368881
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloroacetyl)benzyl]acetamide

CAS RN

24095-56-5
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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